molecular formula C41H55NO14 B14084715 2-Debenzoyl-2-pentenoyldocetaxel

2-Debenzoyl-2-pentenoyldocetaxel

Cat. No.: B14084715
M. Wt: 785.9 g/mol
InChI Key: YATCJQWNKUIXRR-JQQJPMTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Debenzoyl-2-pentenoyldocetaxel involves multiple steps, starting from docetaxelThe reaction conditions often involve the use of organic solvents like chloroform and methanol, and the reactions are carried out under inert atmospheres to prevent degradation . Industrial production methods are similar but scaled up to ensure higher yields and purity. These methods are optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-Debenzoyl-2-pentenoyldocetaxel undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Debenzoyl-2-pentenoyldocetaxel is similar to that of docetaxel. It disrupts the microtubule structures in cancer cells, preventing their normal function and inhibiting cell division. This disruption leads to cell cycle arrest and apoptosis, thereby slowing down or stopping the growth and spread of cancer cells .

Comparison with Similar Compounds

2-Debenzoyl-2-pentenoyldocetaxel is unique due to its specific structural modifications. Similar compounds include:

These compounds share similar mechanisms of action but

Properties

Molecular Formula

C41H55NO14

Molecular Weight

785.9 g/mol

IUPAC Name

[(2S,3R,9S,10S,12S,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate

InChI

InChI=1S/C41H55NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h10,12-16,24-26,29-32,34,44,46-47,51H,1,11,17-20H2,2-9H3,(H,42,50)/t24-,25-,26?,29?,30-,31+,32-,34-,39+,40?,41?/m0/s1

InChI Key

YATCJQWNKUIXRR-JQQJPMTNSA-N

Isomeric SMILES

CC1=C2[C@@H](C(=O)[C@@]3([C@H](CC4C([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H](C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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